(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone
Description
The compound "(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone" is a hybrid molecule featuring three distinct pharmacophoric units:
- Piperazine core: Substituted with a 4-methoxyphenyl group at the 4-position.
- Thiazole ring: Contains a methyl group at the 4-position and an m-tolyl (3-methylphenyl) group at the 2-position.
- Pyrazole ring: Linked to the thiazole via a methanone bridge.
Properties
CAS No. |
1305253-29-5 |
|---|---|
Molecular Formula |
C26H27N5O2S |
Molecular Weight |
473.6 |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C26H27N5O2S/c1-17-5-4-6-19(15-17)25-27-18(2)24(34-25)22-16-23(29-28-22)26(32)31-13-11-30(12-14-31)20-7-9-21(33-3)10-8-20/h4-10,15-16H,11-14H2,1-3H3,(H,28,29) |
InChI Key |
ATSXDPRQVOOOLS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include methoxyphenyl piperazine , methyl thiazole , and pyrazole derivatives . The reaction conditions often involve the use of catalysts and solvents such as dimethylformamide (DMF) and chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis using flow chemistry techniques to ensure high yield and purity. The use of continuous reactors and in-line purification systems can streamline the process, making it more efficient and scalable.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole and thiazole rings exhibit susceptibility to oxidation under specific conditions. For example:
- Pyrazole Oxidation : The pyrazole C-H bonds can undergo oxidation to form hydroxylated derivatives. Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media are common reagents for such transformations .
- Thiazole Oxidation : The thiazole methyl group may oxidize to a carboxylic acid under strong oxidizing conditions (e.g., CrO₃/H₂SO₄) .
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Pyrazole hydroxylation | H₂O₂, acidic medium | Hydroxypyrazole derivative | |
| Thiazole methyl oxidation | CrO₃/H₂SO₄, reflux | Thiazole-5-carboxylic acid derivative |
Reduction Reactions
Reductive modifications primarily target the ketone group and aromatic systems:
- Ketone Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the methanone group to a secondary alcohol .
- Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) may reduce electron-rich aromatic rings (e.g., methoxyphenyl group) to cyclohexane derivatives .
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Ketone reduction | NaBH₄/MeOH | Secondary alcohol derivative | |
| Aromatic hydrogenation | H₂, Pd-C, ethanol | Cyclohexane-substituted derivative |
Substitution Reactions
Electrophilic and nucleophilic substitutions are feasible at reactive sites:
- Piperazine Alkylation : The piperazine nitrogen can undergo alkylation with alkyl halides (e.g., methyl iodide) under basic conditions .
- Thiazole Halogenation : Bromine (Br₂) in acetic acid introduces bromine at the thiazole C-4 position .
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Piperazine alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperazine derivative | |
| Thiazole bromination | Br₂, CH₃COOH | 4-Bromothiazole derivative |
Cyclocondensation and Ring Formation
The pyrazole and thiazole moieties serve as precursors for heterocyclic expansions:
- Pyrazole-Thiazole Fusion : Reaction with hydrazine derivatives can yield fused bicyclic systems, such as pyrazolo[3,4-d]thiazoles .
- Piperazine Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups to the piperazine ring .
Acid/Base-Mediated Transformations
- Demethylation : The methoxy group undergoes demethylation with BBr₃ or HI to form a phenolic derivative .
- Deprotonation : The pyrazole NH group can be deprotonated with strong bases (e.g., LDA) to form nucleophilic intermediates for further functionalization .
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Methoxy demethylation | BBr₃, CH₂Cl₂, −78°C | Phenolic derivative | |
| Pyrazole deprotonation | LDA, THF, −78°C | Pyrazolide anion for alkylation |
Biological Activity and Reaction Relevance
The compound’s reactivity underpins its pharmacological potential:
Scientific Research Applications
(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes . The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Thiazole-Pyrazole Hybrids
- Compound 4 and 5 (): These isostructural thiazole-pyrazole-triazole derivatives share a thiazole ring linked to a pyrazole moiety. Unlike the target compound, they incorporate a triazole group and fluorophenyl substituents.
- Benzothiazole-Pyrazole Derivatives (): A related compound with a benzothiazole-pyrazolone core demonstrates how electron-withdrawing groups (e.g., benzothiazole) can modulate electronic properties, affecting binding to biological targets .
Piperazine-Based Methanones
- Patent Compound (): The ethyl-piperazine methanone derivative with trifluoromethylphenyl groups highlights the role of lipophilic substituents (e.g., CF₃) in enhancing receptor affinity. The target compound’s 4-methoxyphenyl group may offer a balance between hydrophobicity and hydrogen-bonding capacity .
Pyrazoline Derivatives** ():
The pyrazoline analog with 4-chlorophenyl and 4-methoxyphenyl groups illustrates how substituent electronegativity (Cl vs. OCH₃) influences solubility and bioactivity. The methoxy group in the target compound may improve metabolic stability compared to halogens .
Characterization Techniques
- Spectroscopy : FT-IR and NMR (1H, 13C) data for related compounds () suggest characteristic peaks for methoxy (∼2850 cm⁻¹ in IR) and piperazine (δ 2.5–3.5 ppm in 1H NMR) groups .
- Crystallography : SHELX software () is widely used for determining crystal structures of such hybrids, as demonstrated for isostructural compounds in .
Data Table: Key Comparisons
Biological Activity
The compound (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 407.51 g/mol. The structure features a piperazine ring, a thiazole moiety, and a pyrazole core, which are known to contribute significantly to its pharmacological properties.
1. Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, compounds containing the pyrazole nucleus have shown activity against various bacterial strains and fungi. The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, showing moderate to good anti-tubercular activity .
2. Anticancer Potential
The anticancer activity of pyrazole derivatives has been well-documented. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the thiazole and piperazine groups may enhance this activity by interacting with specific cellular targets.
3. Antidepressant Effects
Compounds with piperazine structures are often explored for their antidepressant properties. The compound's ability to modulate serotonin receptors suggests potential use in treating mood disorders .
Synthesis Methods
The synthesis of the compound involves several steps, typically beginning with the formation of the pyrazole and thiazole rings through condensation reactions. Various synthetic pathways have been reported, highlighting the versatility in constructing such complex molecules .
Table 1: Biological Activities of Pyrazole Derivatives
| Activity Type | Reference | Observations |
|---|---|---|
| Antimicrobial | Moderate activity against M. tuberculosis | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antidepressant | Potential modulation of serotonin receptors |
Case Study: Anticancer Activity
In a recent study published in Pharmacological Research, a series of pyrazole derivatives were synthesized and evaluated for their anticancer potential. Among them, the compound showed significant inhibition of cell growth in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
